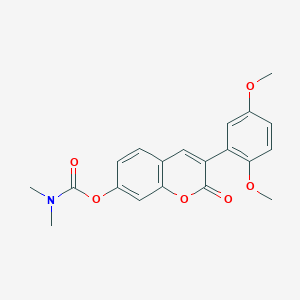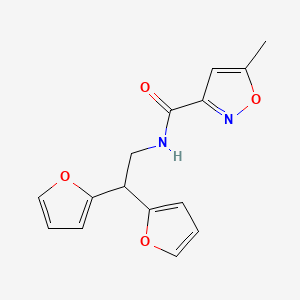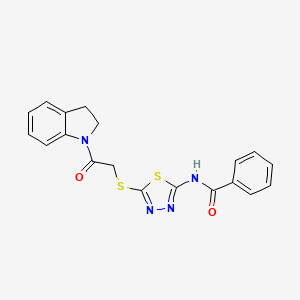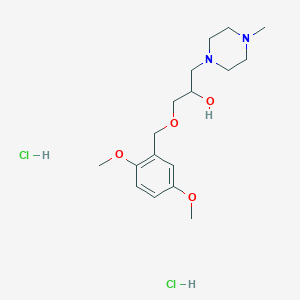
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has been shown to be effective against various B-cell malignancies.
Mécanisme D'action
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide binds to the active site of BTK and inhibits its activity, thereby preventing downstream signaling events in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to selectively target BTK, with minimal off-target effects on other kinases. It has demonstrated potent inhibition of BTK activity, leading to decreased B-cell proliferation and survival. (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has also been shown to enhance the activity of other drugs, such as venetoclax, leading to synergistic effects in killing cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is its high selectivity for BTK, which reduces the risk of off-target effects. Its potency and effectiveness have also been demonstrated in preclinical studies, making it a promising candidate for further research and development. However, one limitation is its potential toxicity at high doses, which requires further investigation.
Orientations Futures
There are several potential future directions for (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide research. One area of focus could be the development of combination therapies with other drugs, such as venetoclax or rituximab, to enhance its effectiveness. Another area of interest could be the investigation of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Additionally, further studies are needed to determine the optimal dosage and dosing schedule for (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, as well as its potential toxicities and side effects.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process has been optimized to achieve high yields and purity, making (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide a viable candidate for further research and development.
Applications De Recherche Scientifique
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Its effectiveness has been demonstrated both as a monotherapy and in combination with other drugs, such as venetoclax and rituximab.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c19-13-15(17(23)21-18-20-8-11-24-18)12-14-4-6-16(7-5-14)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2,(H,20,21,23)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJSWTFQODKKGJ-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2988559.png)




![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)
![2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole](/img/structure/B2988575.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2988576.png)